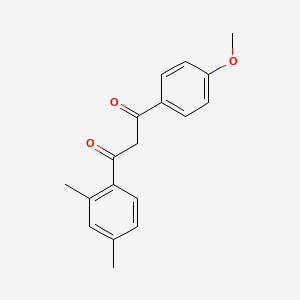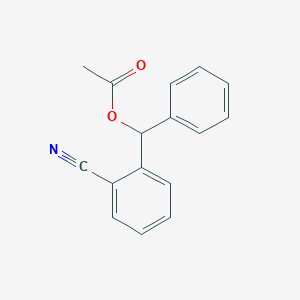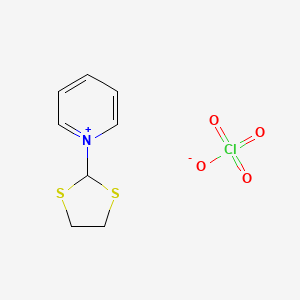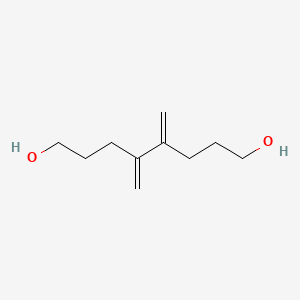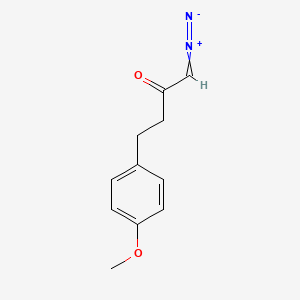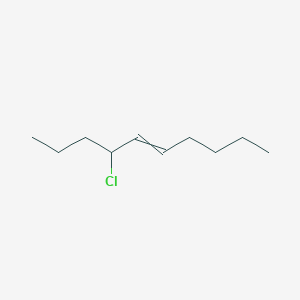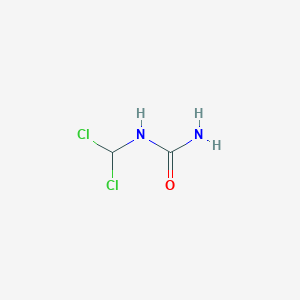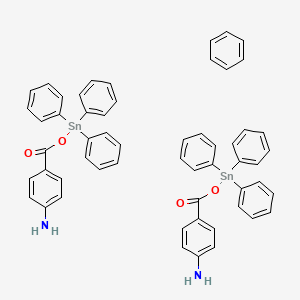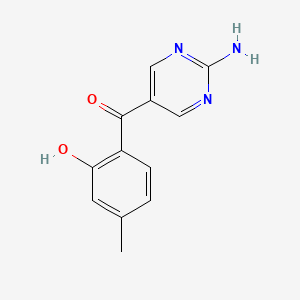![molecular formula C10H20O3Si B14348649 Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate CAS No. 95547-14-1](/img/structure/B14348649.png)
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate is an organic compound with the molecular formula C10H20O3Si It is a derivative of pentenoic acid, where the hydroxyl group is replaced by a trimethylsilyl group, and the carboxyl group is esterified with an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate can be synthesized through several methods. One common route involves the reaction of 4-pentenoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The resulting trimethylsilyl ether is then esterified with ethanol in the presence of an acid catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or halides.
Applications De Recherche Scientifique
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate involves its reactivity towards various reagents. The trimethylsilyl group acts as a protecting group, stabilizing the molecule and preventing unwanted side reactions. Upon removal of the trimethylsilyl group, the compound can undergo further transformations, targeting specific molecular pathways and functional groups.
Comparaison Avec Des Composés Similaires
Ethyl 4-[(trimethylsilyl)oxy]pent-4-enoate can be compared with similar compounds such as:
Ethyl 4-pentenoate: Lacks the trimethylsilyl group, making it less stable and more reactive.
Trimethylsilyl 4-pentenoate: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
4-Pentenoic acid: The parent compound, which is more reactive and less stable compared to its derivatives.
This compound stands out due to its unique combination of stability and reactivity, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
95547-14-1 |
|---|---|
Formule moléculaire |
C10H20O3Si |
Poids moléculaire |
216.35 g/mol |
Nom IUPAC |
ethyl 4-trimethylsilyloxypent-4-enoate |
InChI |
InChI=1S/C10H20O3Si/c1-6-12-10(11)8-7-9(2)13-14(3,4)5/h2,6-8H2,1,3-5H3 |
Clé InChI |
WOIQNBBZDGAELD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


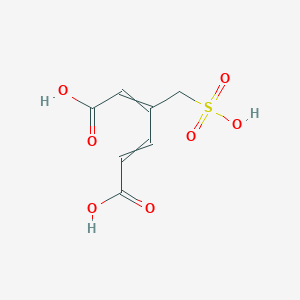
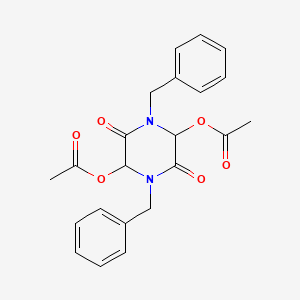
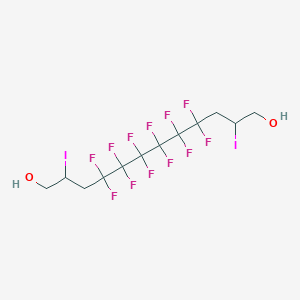
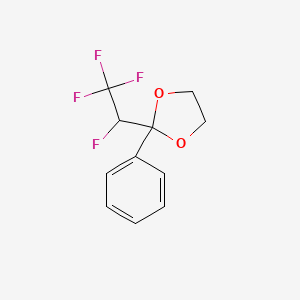
![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)
